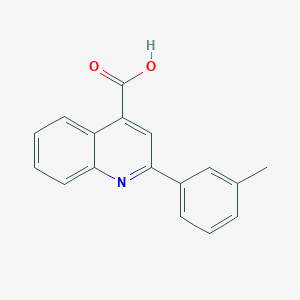

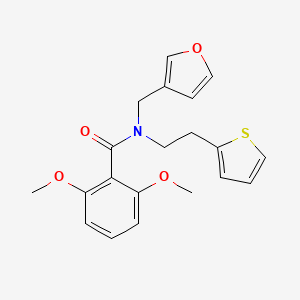

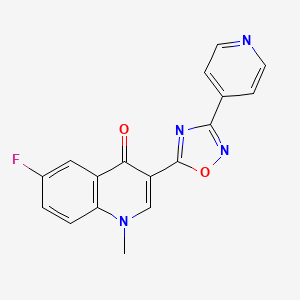

![molecular formula C16H19N3O3S3 B2804878 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 2194965-52-9](/img/structure/B2804878.png)

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a bithiophene unit, which is a type of aromatic compound that consists of two thiophene rings fused together . Bithiophene units are often used in the synthesis of conjugated polymers for organic electronics due to their ability to facilitate charge mobility .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the bithiophene unit and the pyrazole ring. The bithiophene unit would contribute to the conjugation and charge mobility of the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, bithiophene units are known to undergo various chemical reactions. For instance, they can facilitate the selective ionization of alkaloids in matrix-assisted laser desorption/ionization mass spectrometry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the bithiophene unit. Bithiophene compounds generally have good thermal and chemical stability .Aplicaciones Científicas De Investigación

Selective Receptor Ligands and Multifunctional Agents

Sulfonamide derivatives have been identified as selective ligands for specific receptors such as the 5-HT7 receptor, demonstrating potential for the development of targeted therapies for CNS disorders. Studies have found that certain N-alkylated arylsulfonamides can act as potent and selective 5-HT7 receptor antagonists, indicating their potential in treating conditions such as depression and cognitive disorders (Canale et al., 2016). This highlights the versatility of sulfonamide compounds in designing drugs with targeted action profiles.

Carbonic Anhydrase Inhibitors for Antiepileptic and Anticonvulsant Applications

Sulfonamide derivatives have been explored as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. Some derivatives exhibit potent anticonvulsant properties, making them candidates for antiepileptic drug development. The exploration of aromatic/heterocyclic sulfonamides incorporating valproyl moieties, for instance, has led to compounds with significant inhibitory potency against carbonic anhydrase isozymes, showing promise as antiepileptic agents (Masereel et al., 2002). This research avenue underscores the potential of sulfonamides in creating novel treatments for epilepsy and related neurological conditions.

Novel Synthesis Methods and Therapeutic Applications

The development of new synthetic methodologies for sulfonamide compounds enables the creation of molecules with tailored pharmacological profiles. For example, studies on the synthesis and pharmacological evaluation of sulfonamide derivatives of thiazolidin-4-ones have revealed compounds with promising anticonvulsant activity, offering new leads for therapeutic intervention in seizure disorders (Siddiqui et al., 2010). These advancements in chemical synthesis and drug design demonstrate the ongoing potential for sulfonamide compounds in medicinal chemistry.

T-type Calcium Channel Blockers for Neuropathic Pain

Aryl(1,5-disubstituted pyrazol-3-yl)methyl sulfonamide derivatives have been identified as inhibitors of T-type calcium channels, showing efficacy in alleviating neuropathic pain. Compounds with this structural motif have exhibited promising results in animal models, highlighting the potential for sulfonamide derivatives in pain management therapies (Kim et al., 2016). This research supports the exploration of sulfonamide chemistry for developing novel analgesics.

Mecanismo De Acción

Target of Action

It is known that the compound contains a 2,2’-bithiophene moiety , which is often used in the synthesis of small molecules or polymer semiconductors in applications of organic electronics .

Mode of Action

Compounds containing a 2,2’-bithiophene moiety are known to facilitate charge mobility due to the π-electrons present in the system . This suggests that the compound may interact with its targets by influencing electron transfer processes.

Biochemical Pathways

It is known that compounds containing a 2,2’-bithiophene moiety can be involved in various biochemical reactions, including those related to the synthesis of small molecules or polymer semiconductors .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S3/c1-10-16(11(2)19(3)18-10)25(21,22)17-8-13(20)15-5-4-14(24-15)12-6-7-23-9-12/h4-7,9,13,17,20H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKAIONNMWRUOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

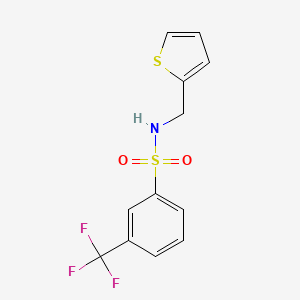

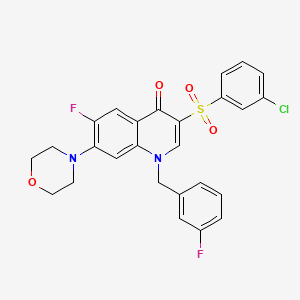

![N-[Cyano-(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-yl)propanamide](/img/structure/B2804796.png)

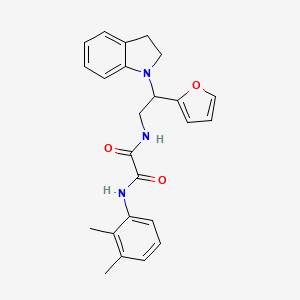

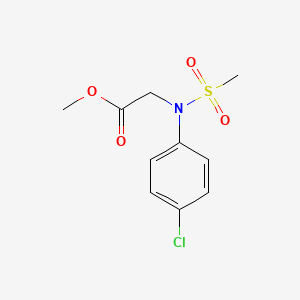

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2804804.png)

![4-[(4-chloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2804808.png)

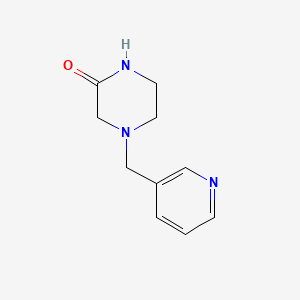

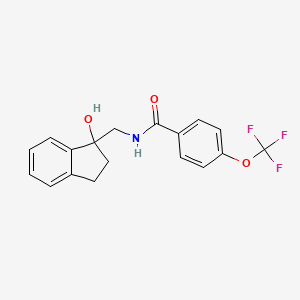

![N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2804817.png)